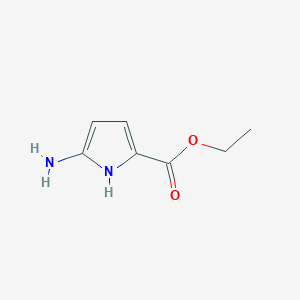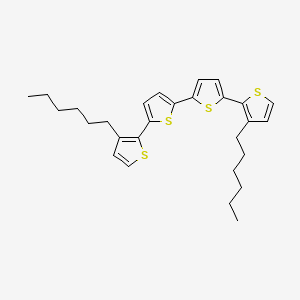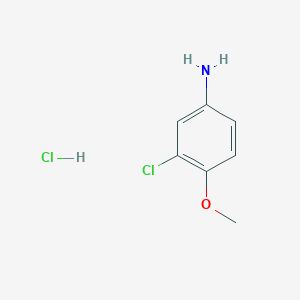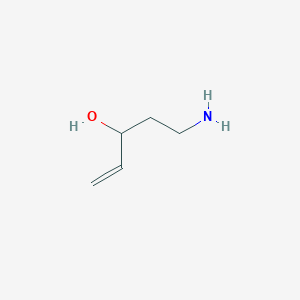
5-Aminopent-1-en-3-ol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as NMR, IR, and mass spectrometry . Unfortunately, specific information about the molecular structure analysis of “5-Aminopent-1-en-3-ol” is not available in the current literature.Chemical Reactions Analysis
Chemical reactions involving “5-Aminopent-1-en-3-ol” would depend on its specific chemical structure and properties . Without more specific information, it’s challenging to provide a detailed analysis of its chemical reactions.Aplicaciones Científicas De Investigación
Synthesis of Organic Compounds
5-Aminopent-1-en-3-ol derivatives are utilized in the synthesis of various organic compounds. For instance, Berger and Neuenschwander (1995) describe the synthesis of 5-Aminopent-2-ene-4-inals, which are of interest due to a postulated rearrangement that could be valuable in organic chemistry (Berger & Neuenschwander, 1995).
Research on GABA Receptors
Studies on Gamma-aminobutyric acid (GABA) receptors, crucial for neurotransmission in the brain, involve 5-Aminopent-1-en-3-ol derivatives. Allan et al. (1985) synthesized (Z) and (E) pairs of 5-aminopent-2-enoic acid and related compounds for structure-activity studies on GABA receptors, finding that only the (Z) isomers were active as GABA agonists (Allan et al., 1985).
Dickenson et al. (1988) investigated the activity of Z-5-aminopent-2-enoic acid, finding it to be a potent GABAB-receptor antagonist and a weak GABAA-receptor agonist. This discovery may be significant for developing new GABAB-antagonists (Dickenson et al., 1988).
Chemical Synthesis and Pharmaceutical Potential
The chemical synthesis of novel compounds involving 5-Aminopent-1-en-3-ol derivatives has been explored. Zavozin et al. (2013) synthesized compounds bearing a thiazole and a Z-5-aminopent-3-enoic acid fragment, indicating significant pharmaceutical potential (Zavozin et al., 2013).
Linker for Peptide Synthesis
In peptide synthesis, 5-Aminopent-1-en-3-ol derivatives serve as effective linkers. Baron et al. (2011) developed a linker, cis-5-aminopent-3-enoic acid (cis-Apa), for synthesizing cyclic pseudopeptides, indicating its adaptability in peptide synthesis (Baron et al., 2011).
Applications in Molecular Biology
5-Aminopent-1-en-3-ol derivatives find applications in molecular biology. Connolly (1987) prepared oligonucleotides containing a primary amino group at their 5'-termini using these derivatives, which were further derivatized for specific applications (Connolly, 1987).
Direcciones Futuras
Propiedades
IUPAC Name |
5-aminopent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-5(7)3-4-6/h2,5,7H,1,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYDVILRLCJUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515765 | |
| Record name | 5-Aminopent-1-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminopent-1-en-3-ol | |
CAS RN |
87487-96-5 | |
| Record name | 5-Aminopent-1-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



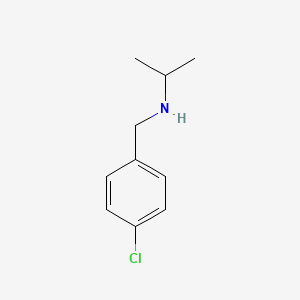
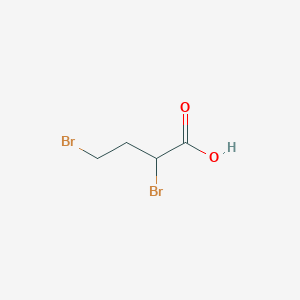
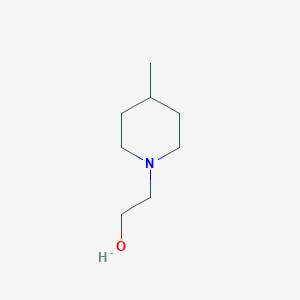
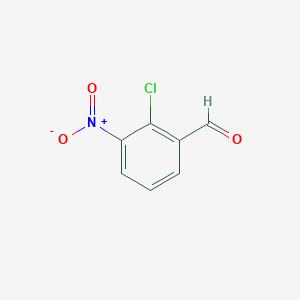
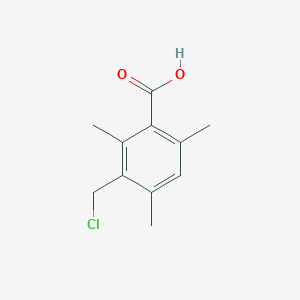
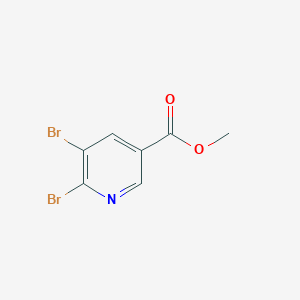
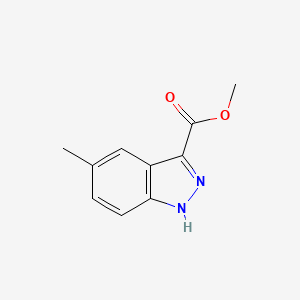
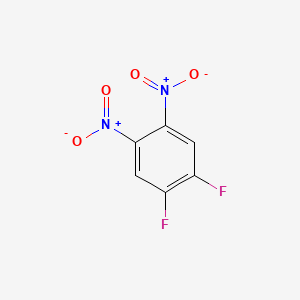
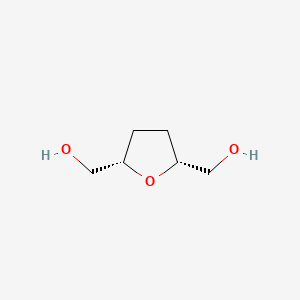
![Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide](/img/structure/B1590529.png)
